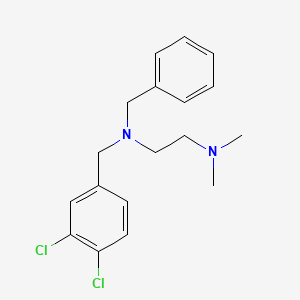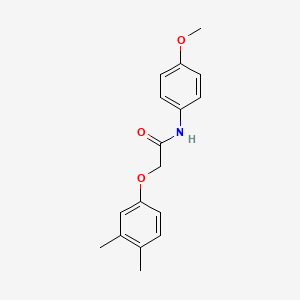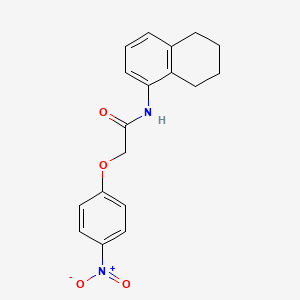![molecular formula C15H14N4O3 B5811194 N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)
N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide, commonly known as NPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. NPA is a nitrophenylhydrazone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
NPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, NPA has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has been studied as a potential treatment for cancer, viral infections, and bacterial infections. In agriculture, NPA has been studied for its potential use as a herbicide and insecticide. In industry, NPA has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of NPA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. NPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA. Additionally, NPA has been shown to inhibit the activity of various viral and bacterial enzymes, including reverse transcriptase and protease.
Biochemical and Physiological Effects:
NPA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to induce cell cycle arrest. In addition, NPA has been shown to exhibit antiviral and antibacterial activities, suggesting that it may be useful in the treatment of viral and bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
NPA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to exhibit potent antitumor, antiviral, and antibacterial activities, making it a useful tool for studying these processes. However, NPA has some limitations, including its potential toxicity and its limited solubility in water. These limitations must be taken into account when designing experiments using NPA.
Zukünftige Richtungen
There are several future directions for research on NPA. One area of research is the development of NPA derivatives with improved solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of NPA and its derivatives. Additionally, further studies are needed to determine the potential applications of NPA in medicine, agriculture, and industry. Finally, research is needed to determine the potential side effects of NPA and its derivatives and to develop strategies to minimize these effects.
Conclusion:
In conclusion, N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of NPA and its derivatives in various fields and to develop strategies to minimize their potential side effects.
Synthesemethoden
NPA can be synthesized using various methods, including the reaction of 3-nitrobenzaldehyde with phenylhydrazine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield NPA. Other methods include the reaction of 3-nitrobenzaldehyde with phenylhydrazine in the presence of sodium acetate and acetic acid or the reaction of 3-nitrobenzaldehyde with phenylhydrazine in the presence of zinc chloride and acetic acid.
Eigenschaften
IUPAC Name |
N-[3-nitro-5-[(E)-(phenylhydrazinylidene)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-11(20)17-14-7-12(8-15(9-14)19(21)22)10-16-18-13-5-3-2-4-6-13/h2-10,18H,1H3,(H,17,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVLTRHPXGJOPF-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=NNC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC(=C1)/C=N/NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)

![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)

![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)


